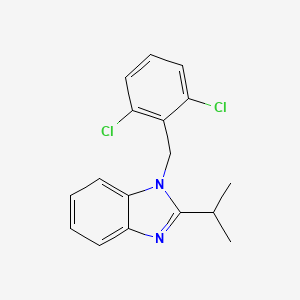![molecular formula C19H29N3O4S B5824089 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. It belongs to the class of benzamide-based HDAC inhibitors and has shown promising results in cancer research.
Wirkmechanismus
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide exerts its anti-cancer effects by inhibiting HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, leading to the repression of gene expression. 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide inhibits the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of genes involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have potent anti-tumor activity in various cancer models. It has been reported to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDAC enzymes in various biological processes. 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has some limitations as a research tool. It can be toxic to cells at high concentrations and can induce off-target effects, leading to the modulation of non-HDAC proteins.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide. Another direction is the investigation of 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide's potential use in combination with other chemotherapeutic agents for cancer treatment. Further research is also needed to understand the mechanisms underlying the off-target effects of 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide and to develop strategies to minimize these effects.
Synthesemethoden
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-chloro-5-nitrobenzoic acid with methylamine to form 2-methyl-5-nitrobenzoic acid. This is followed by the reduction of the nitro group using palladium on carbon catalyst to give 2-methyl-5-aminobenzoic acid. The next step involves the reaction of 2-methyl-5-aminobenzoic acid with 3-(1-pyrrolidinyl)propylamine and 4-morpholine sulfonic acid to form 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been reported to sensitize cancer cells to other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-16-5-6-17(27(24,25)22-11-13-26-14-12-22)15-18(16)19(23)20-7-4-10-21-8-2-3-9-21/h5-6,15H,2-4,7-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUTYSOWFUAXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)



![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)


![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)